Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Biological Activity
Carbamic acid derivatives, particularly those containing piperidine moieties, have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound in focus, Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester , exhibits a range of biological effects, primarily as an inhibitor of serine proteases and potential therapeutic agent in various conditions.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring attached to a carbamate functional group. Its molecular formula is with a molecular weight of approximately 280.38 g/mol. The structural features contribute to its biological activity and interaction with biological targets.
Research indicates that compounds similar to this carbamate can act as inhibitors of serine proteases such as matriptase and hepsin. These enzymes are implicated in various physiological processes, including cell signaling and tissue remodeling. The inhibition of these proteases can lead to significant therapeutic effects in conditions such as cancer and fibrosis.
Inhibition Potency
In a study evaluating piperidine-based carbamates, the compound displayed potent inhibitory activity against matriptase and hepsin with IC50 values reported at 8 nM and 2 nM, respectively . The structure-activity relationship (SAR) analyses revealed that modifications to the piperidine ring and the addition of specific substituents can enhance or diminish inhibitory potency.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Biological Activity | Target | IC50 Value |
---|---|---|
Serine Protease Inhibition | Matriptase | 2 nM |
Serine Protease Inhibition | Hepsin | 8 nM |
Serine Protease Inhibition | HGFA | 14 μM |
Case Studies and Research Findings
- Piperidine Carbamate Inhibitors : A series of studies have focused on the synthesis and evaluation of piperidine carbamate inhibitors targeting serine proteases. These studies demonstrated that specific structural modifications could significantly enhance biological activity .
- Behavioral Studies : Additional research has shown that similar piperidine derivatives can influence endocannabinoid levels in the brain, suggesting potential applications in neuropharmacology . The modulation of these pathways indicates a broader scope for therapeutic applications beyond protease inhibition.
- Membrane Interaction Studies : Investigations into the effects of related compounds on phospholipid bilayers indicated that these carbamates could alter membrane fluidity, which may have implications for their pharmacological effects .
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-4-methylpiperidin-4-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-18(4)10-12-20(13-11-18)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRKIGJMYZVIAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153142 | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-07-6 | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163271-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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